Cas no 2395438-44-3 (N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide)

N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-{[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methyl}prop-2-enamide
- 2395438-44-3
- Z3024761828
- EN300-26584520
- N-[[5-Chloro-6-(2-methylpropoxy)-3-pyridinyl]methyl]-2-propenamide
- N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide
-
- インチ: 1S/C13H17ClN2O2/c1-4-12(17)15-6-10-5-11(14)13(16-7-10)18-8-9(2)3/h4-5,7,9H,1,6,8H2,2-3H3,(H,15,17)
- InChIKey: NZXLBCNFGKGEJH-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC(Cl)=C(OCC(C)C)N=C1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 268.0978555g/mol
- どういたいしつりょう: 268.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.2Ų
じっけんとくせい
- 密度みつど: 1.141±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 434.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 13.17±0.46(Predicted)
N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26584520-1.0g |
N-{[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methyl}prop-2-enamide |
2395438-44-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26584520-1g |
N-{[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methyl}prop-2-enamide |
2395438-44-3 | 90% | 1g |
$0.0 | 2023-09-13 |
N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamideに関する追加情報
Professional Introduction to N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide (CAS No: 2395438-44-3)
N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 2395438-44-3, this compound represents a fascinating example of how structural modifications can lead to novel bioactive molecules. The unique combination of a pyridine core, substituted with chloro and alkoxy groups, alongside an amide functional group, positions it as a promising candidate for further investigation in medicinal chemistry.
The molecular structure of N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide incorporates several key features that are highly relevant to modern drug discovery. The pyridine ring is a common pharmacophore in many bioactive compounds, known for its ability to interact with biological targets such as enzymes and receptors. The presence of a 5-chloro substituent enhances the compound's lipophilicity, which can be crucial for membrane permeability and target binding affinity. Additionally, the 6-(2-methylpropoxy) group introduces a bulky alkyl chain that can influence both the compound's solubility and its interactions with biological systems.
In recent years, there has been growing interest in developing small molecule inhibitors targeting various therapeutic pathways. N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide has been explored as a potential lead compound in the search for novel treatments for neurological disorders. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in neurodegenerative diseases. The amide group in its structure not only contributes to its overall molecular framework but also opens up possibilities for further derivatization, allowing researchers to fine-tune its pharmacological properties.
The synthesis of N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps typically include the condensation of appropriate precursors under controlled conditions, followed by functional group transformations such as chlorination and alkylation. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to construct the complex pyridine core efficiently. These synthetic strategies highlight the importance of modern chemical methodologies in accessing structurally diverse compounds like this one.
The pharmacological profile of N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide is currently under active investigation. In vitro studies have demonstrated its potential interactions with various biological targets, including kinases and transcription factors. These interactions are critical for understanding its mechanism of action and assessing its therapeutic potential. Furthermore, computational modeling techniques have been utilized to predict how this compound might bind to its targets at the molecular level. Such simulations provide valuable insights into optimizing its structure for improved efficacy and selectivity.
The development of novel pharmaceuticals often involves rigorous testing to evaluate both efficacy and safety profiles. N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide is no exception, with researchers conducting comprehensive assays to assess its biological activity across multiple assays. These assays help identify any potential off-target effects that could limit its therapeutic utility or raise safety concerns. By integrating data from various biochemical and cell-based assays, scientists can gain a holistic view of the compound's pharmacological behavior before moving on to more complex preclinical studies.
The role of N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide in drug discovery aligns with broader trends in medicinal chemistry towards designing molecules with enhanced target engagement and reduced toxicity. The structural features of this compound make it an interesting candidate for further exploration, particularly in contexts where modulating enzyme activity or receptor binding is desired. As research continues, it is likely that new synthetic routes and applications will be uncovered, further solidifying its place as a key compound in ongoing pharmaceutical investigations.
In conclusion, N-{5-chloro-6-(2-methylpropoxy)pyridin-3-ylmethyl}prop-2-enamide (CAS No: 2395438-44-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural composition and promising pharmacological properties make it a valuable asset in the quest for novel therapeutic agents. Through continued research and development, this compound holds the potential to contribute to breakthroughs in treating various diseases, underscoring the importance of innovative chemical approaches in addressing unmet medical needs.
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